molecular formula C6H9NO B12913409 (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol

(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol

Cat. No.: B12913409
M. Wt: 111.14 g/mol
InChI Key: CHGNGCWTVFPLTR-ZZXKWVIFSA-N
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Description

(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is an organic compound characterized by the presence of a pyrrole ring and an ethenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol typically involves the reaction of pyrrole derivatives with aldehydes or ketones under specific conditions. One common method is the condensation reaction between 3,4-dihydro-2H-pyrrole and an aldehyde in the presence of a base catalyst. The reaction is usually carried out at room temperature and may require a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenol group to an ethyl group.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cellular receptors may trigger signaling pathways that induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
  • 5-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline

Uniqueness

(Z)-2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenol is unique due to its specific structural features, such as the presence of both a pyrrole ring and an ethenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(2E)-2-pyrrolidin-2-ylideneacetaldehyde

InChI

InChI=1S/C6H9NO/c8-5-3-6-2-1-4-7-6/h3,5,7H,1-2,4H2/b6-3+

InChI Key

CHGNGCWTVFPLTR-ZZXKWVIFSA-N

Isomeric SMILES

C1C/C(=C\C=O)/NC1

Canonical SMILES

C1CC(=CC=O)NC1

Origin of Product

United States

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